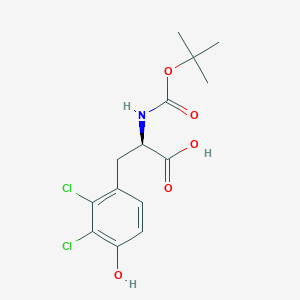

N-Boc-2,3-dichloro-D-tyrosine

Description

Significance of Non-Canonical Amino Acids as Chiral Building Blocks

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids. They are crucial chiral building blocks in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. pageplace.de Their incorporation can lead to novel structures with enhanced or modified biological activities. pageplace.de The stereoselective synthesis of ncAAs is a challenging yet vital area of research, as the specific stereochemistry is often critical for biological function. accelachem.compeptide.com Methodologies for their preparation are diverse, increasingly employing biocatalysis and synergistic catalytic systems to achieve high levels of enantio- and diastereoselectivity. accelachem.comnih.govrsc.org

The Role of Halogenation in Modulating Reactivity and Conformation of Amino Acid Scaffolds

The introduction of halogens (fluorine, chlorine, bromine, iodine) onto an amino acid's aromatic ring significantly alters its physicochemical properties. nih.gov Halogenation can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes. sigmaaldrich.comchemistryviews.org It also affects the electronic nature of the aromatic ring, influencing the pKa of the phenolic hydroxyl group and modulating the potential for non-covalent interactions, such as hydrogen and halogen bonds. nih.govsigmaaldrich.comsioc-journal.cn These interactions can play a critical role in how a molecule binds to a biological target, thereby affecting its conformation and reactivity. chemical-suppliers.eu For example, the substitution pattern of halogens on the tyrosine ring can determine the molecule's mechanism of action in biological systems. mdpi.com

Overview of Tyrosine and its Halogenated Analogues in Synthetic Chemistry

Tyrosine is an aromatic amino acid that serves as a precursor for the synthesis of numerous important biomolecules. In synthetic chemistry, its derivatives are widely used. The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality of tyrosine, enabling its use in peptide synthesis. peptide.comchemicalbook.com

A variety of halogenated tyrosine analogues have been synthesized and studied. These include monochlorinated, dichlorinated, and other halogenated derivatives. nih.govchemical-suppliers.eu For instance, dichlorinated L-tyrosine compounds have been synthesized and investigated for their antiviral properties. mdpi.com The specific placement of the halogens (e.g., at the 2,6- or 3,5-positions) is crucial and can be achieved through various synthetic methods. nih.govnih.gov While synthetic routes for various isomers like N-Boc-2',6'-dichloro-L-tyrosine are documented, a specific, reproducible synthesis for N-Boc-2,3-dichloro-D-tyrosine is not readily found in the literature. nih.gov

Contextualization of this compound within Stereoselective Synthesis

The hypothetical compound this compound combines several key features relevant to stereoselective synthesis. The "D" configuration designates it as an unnatural amino acid, a class of molecules of great interest for creating novel peptides and pharmaceuticals. accelachem.com The Boc protecting group is standard for use in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptides. peptide.com

The 2,3-dichloro substitution pattern on the aromatic ring would be expected to impart specific electronic and steric properties. However, without experimental data, its precise influence on reactivity, conformation, and potential as a building block in stereoselective synthesis remains speculative. Research on related compounds, such as 2',6'-dichloro-L-tyrosine, suggests that such substitutions can be useful for developing molecules with improved metabolic stability. nih.gov The synthesis of a specific stereoisomer like the D-form with a 2,3-dichloro pattern would require highly controlled, stereoselective methods, which have not been described for this particular compound. uzh.ch

Structure

3D Structure

Properties

Molecular Formula |

C14H17Cl2NO5 |

|---|---|

Molecular Weight |

350.2 g/mol |

IUPAC Name |

(2R)-3-(2,3-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1 |

InChI Key |

KUHUPAKWFHDZJE-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Boc 2,3 Dichloro D Tyrosine

Retrosynthetic Analysis of N-Boc-2,3-dichloro-D-tyrosine

A retrosynthetic analysis of the target molecule reveals three primary challenges: the installation of the dichloro substitution pattern on the aromatic ring, the stereoselective introduction of the D-configuration at the alpha-carbon, and the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Strategies for Installing Dichloro Substitution on the Aromatic Ring

The 2,3-dichloro substitution pattern on the tyrosine ring is not achievable through direct electrophilic chlorination of tyrosine itself. The strong ortho, para-directing effect of the phenolic hydroxyl group would preferentially yield 3-chloro- and 3,5-dichloro-tyrosine derivatives. researchgate.netbiosynth.com Therefore, more strategic methods are required to achieve the desired 2,3-regiochemistry.

Potential strategies include:

Directed Ortho-Metalation (DoM): This powerful technique uses a directing metalation group (DMG) to activate specific C-H bonds for deprotonation by a strong base, typically an organolithium reagent. wikipedia.orgchem-station.com For a tyrosine precursor, the hydroxyl group could be converted into a potent DMG, such as an O-carbamate group (-OCONEt₂). nih.gov This group would direct lithiation to the ortho position (C2). Subsequent reaction with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) would install the first chlorine atom. A second, sequential DoM could potentially install the second chlorine at the C3 position, although this would be challenging. The relative "power" of different DMGs is a critical consideration in such syntheses. nih.govorganic-chemistry.org

Synthesis from Pre-halogenated Precursors: A more controlled approach involves starting with an already substituted aromatic compound. For instance, a synthesis could commence from 2,3-dichloro-4-hydroxyaniline or a similar building block. google.com The amino acid side chain could then be constructed on this pre-functionalized ring using established methods, such as those involving azlactone synthesis or enantioselective alkylation of a glycine (B1666218) enolate equivalent.

Approaches for Stereoselective Introduction of the D-Configuration

Ensuring the correct D-stereochemistry at the α-carbon is crucial. Several robust methods are available to achieve high enantiomeric purity.

| Strategy | Key Principle | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes a commercially available, enantiomerically pure starting material. | The most direct and often simplest method; avoids complex asymmetric reactions or resolutions. | Dependent on the availability and cost of the D-enantiomer starting material. |

| Enzymatic Asymmetric Synthesis | Employs stereoselective enzymes, such as D-amino acid transaminases (D-AATs), to convert a prochiral α-keto acid into the corresponding D-amino acid. mdpi.comresearchgate.net | High enantioselectivity (often >99% ee); environmentally friendly ("green") conditions. mdpi.com | Requires specific enzymes and optimization of reaction conditions; may not be suitable for all substrates. |

| Multi-enzyme "Hydantoinase Process" | An industrial method using a cascade of enzymes (hydantoin racemase, D-hydantoinase, D-carbamoylase) to convert a racemic hydantoin (B18101) into the desired D-amino acid. | A dynamic kinetic resolution process that can achieve high yields and enantioselectivity. nih.gov | Requires multiple enzymes and specialized industrial setups. |

| Asymmetric Synthesis with Chiral Auxiliaries | A prochiral substrate is attached to a chiral auxiliary, which directs a subsequent reaction (e.g., alkylation) to occur stereoselectively. The auxiliary is removed afterward. | A well-established and versatile method for creating a wide range of non-natural amino acids. | Requires additional steps for attaching and removing the auxiliary; stoichiometry of the expensive auxiliary is a factor. |

For the synthesis of this compound, starting directly from D-tyrosine is the most common and practical approach, as it preserves the desired stereochemistry throughout the synthetic sequence. chemimpex.com

Methods for N-Boc Protection of the Amino Group

The protection of the amino group as its tert-butoxycarbonyl (Boc) carbamate (B1207046) is a fundamental step in peptide chemistry and amino acid synthesis. The Boc group is stable under a wide range of conditions but is easily removed with mild acid, making it an excellent protecting group. chemimpex.comchemimpex.com

The most common method for N-Boc protection involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

| Reagent | Base | Solvent System | General Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Water/Dioxane, Water/THF | Aqueous conditions, typically at room temperature. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (B128534) (TEA) | Methanol (B129727), Dichloromethane (B109758) (DCM) | Anhydrous conditions, often used for amino acid esters. researchgate.net |

Precursor Synthesis and Functionalization

The practical synthesis builds upon the retrosynthetic strategy, beginning with the preparation and functionalization of key precursors.

Synthesis of Halogenated Tyrosine Precursors

The synthesis can proceed via two main pathways: halogenating a D-tyrosine derivative or building the amino acid from a pre-halogenated aromatic ring.

Halogenation of D-Tyrosine Derivatives: While direct dichlorination to the 2,3-positions is not feasible, the synthesis of monohalogenated precursors is well-documented. For example, 3-chloro-L-tyrosine can be prepared and has been used in biotransformation studies. oup.comoup.com Similarly, other halogenated tyrosine derivatives have been synthesized using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), which typically functionalize the 3 and 5 positions. researchgate.net These monohalogenated compounds could serve as intermediates for subsequent, directed halogenation at an adjacent position.

Synthesis from Halogenated Phenols: An alternative route begins with a commercially available or synthesized 2,3-dichlorophenol. The amino acid side chain can be introduced through various methods, such as a multi-step sequence involving formylation, condensation with a protected glycine derivative, and asymmetric reduction or hydrogenation to set the D-stereocenter.

Regioselective Chlorination Strategies

Achieving the specific 2,3-dichloro pattern requires advanced and highly regioselective chlorination methods, as standard electrophilic aromatic substitution is unselective.

The DoM approach, starting from N-Boc-D-tyrosine converted to a suitable DMG derivative, represents a theoretically sound, albeit challenging, pathway to introduce the first chlorine atom at the C2 position. The subsequent introduction of the second chlorine at C3 would require further strategic functionalization.

Direct Synthesis and Derivatization Routes

Synthesizing the 2,3-dichloro substitution pattern on the D-tyrosine framework requires methods that can precisely control the position of halogenation on the electron-rich phenolic ring. This typically involves overriding the innate ortho-, para-directing effect of the hydroxyl group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis but are not the most direct route for C-H chlorination. A more relevant palladium-catalyzed approach involves directed C–H bond activation, which is discussed in the next section. However, a hypothetical cross-coupling strategy could be envisioned starting from a pre-functionalized N-Boc-D-tyrosine derivative, for example, one bearing triflate (-OTf) or boronic acid (-B(OH)₂) groups at the 2- and 3-positions. These precursors could then be subjected to palladium-catalyzed coupling with a chlorine source. This multi-step approach is generally less efficient than direct C-H functionalization.

Directed C-H functionalization is one of the most powerful and promising strategies for the regioselective synthesis of this compound. This approach utilizes a directing group (DG) that chelates to a transition metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.

For the target molecule, a two-step directed chlorination would be necessary. First, a directing group would be used to install a chlorine atom at the C2 position (ortho to the side chain). The Boc-protected amine or the carboxylic acid of the tyrosine backbone can themselves act as directing groups. Alternatively, a more powerful and specific directing group could be temporarily installed, such as on the phenolic oxygen.

Step 1: Ortho-Chlorination at C2: A suitable directing group, for instance, a picolinamide (B142947) or a quinoline (B57606) group attached to the amino acid, can direct a palladium catalyst to the C2 position. In the presence of a chlorine source like N-chlorosuccinimide (NCS) or copper(II) chloride (CuCl₂), selective monochlorination at the C2 position can be achieved.

Step 2: Chlorination at C3: Once N-Boc-2-chloro-D-tyrosine is synthesized, the second chlorine atom must be introduced at the C3 position. With the C2 position now blocked, standard electrophilic chlorination would likely favor substitution at the C5 position. Therefore, a second, distinct directed approach or a modification of the substrate's electronic properties might be required to achieve the desired C3 chlorination. One potential route is through directed ortho-metalation (DoM), where a directing group (such as the hydroxyl or a derivative) facilitates lithiation at the C3 position, followed by quenching with an electrophilic chlorine source.

The table below outlines a hypothetical two-stage C-H functionalization approach based on known methodologies for phenols and other aromatic compounds.

| Step | Reaction Type | Directing Group (Example) | Catalyst System (Example) | Chlorine Source | Expected Intermediate |

| 1 | Pd-Catalyzed C-H Chlorination | Aminoquinoline amide | Pd(OAc)₂ | N-Chlorosuccinimide (NCS) | N-Boc-2-chloro-D-tyrosine |

| 2 | Directed ortho-Metalation (DoM) | O-Pivaloyl | s-BuLi / TMEDA | C₂Cl₆ | This compound |

Nucleophilic Aromatic Substitution (SNAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. fiveable.me This mechanism typically requires the aromatic ring to be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. fiveable.me

The native tyrosine ring is electron-rich and thus not amenable to SNAr. However, this pathway could be employed if starting from a specially prepared precursor. For instance, one could synthesize N-Boc-2,3-dinitro-D-tyrosine. The two nitro groups would strongly activate the ring, allowing for a subsequent double SNAr reaction where chloride ions (from a source like CuCl) could displace the nitro groups to yield the desired product. This multi-step process is complex and may suffer from competing reactions and harsh conditions that could compromise the chiral center.

Direct electrophilic halogenation of the N-Boc-D-tyrosine scaffold is the most straightforward method but suffers from poor regioselectivity for the 2,3-positions. The powerful activating and ortho-, para-directing hydroxyl group dominates the reaction's outcome. Treatment of tyrosine with electrophilic chlorine sources like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) typically results in a mixture of products, primarily N-Boc-3-chloro-D-tyrosine and N-Boc-3,5-dichloro-D-tyrosine.

To achieve the 2,3-dichloro substitution pattern via an electrophilic pathway, the inherent directing effect of the hydroxyl group must be overcome or manipulated. This can be approached in a few ways:

Use of Bulky Blocking Groups: A large, sterically hindering protecting group could be placed on the phenolic oxygen. This might physically obstruct the C5 and C3 positions, potentially favoring reaction at the less-hindered C2 position. However, achieving dichlorination selectively at C2 and C3 would remain challenging.

Catalyst-Controlled Regioselectivity: Recent advances have shown that specific catalysts can control the regioselectivity of electrophilic chlorination of phenols. nih.govdtic.mil For example, certain Lewis basic selenoether or bis-thiourea organocatalysts have been shown to promote ortho-selective chlorination. nih.govdtic.mil A strategy could involve a first catalyst-controlled chlorination at the C2 position. After this, the electronic and steric environment of the ring is altered, and a second, different electrophilic chlorination step might be optimized to favor the C3 position.

Purification and Isolation Methodologies in D-Tyrosine Synthesis

The isolation of this compound in high purity requires a combination of purification techniques to remove byproducts, unreacted starting materials, and to ensure the correct stereochemistry.

Chromatographic Techniques for Chiral Separation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both assessing the purity of the final product and for preparative separation. Reversed-phase HPLC using a C18 stationary phase is commonly used to separate the desired dichlorinated product from starting materials and other impurities.

Ensuring the enantiomeric purity of the D-isomer is paramount. This is achieved using chiral chromatography. The separation of enantiomers can be performed by forming diastereomers with a chiral derivatizing agent, which can then be separated on a standard achiral column. nih.gov More commonly, direct separation is achieved using a Chiral Stationary Phase (CSP). CSPs based on macrocyclic glycopeptides, such as teicoplanin or vancomycin, are highly effective for resolving N-blocked amino acid enantiomers. sigmaaldrich.com The selection of the mobile phase, often a mix of an organic solvent like methanol or ethanol (B145695) with an aqueous buffer, is optimized to maximize the resolution between the D- and L-enantiomers. mdpi.com

Crystallization and Recrystallization Protocols

Crystallization is a crucial step for the purification and solidification of the final product, as many Boc-protected amino acids are initially isolated as oils or amorphous solids. researchgate.net A common protocol involves dissolving the crude product in a suitable solvent and then inducing crystallization by adding a weak polar or non-polar anti-solvent, such as n-hexane or diethyl ether. patsnap.comgoogle.com

The process often begins by concentrating the reaction mixture to a viscous oil under reduced pressure. google.com This oil is then dissolved in a minimal amount of a solvent like ethyl acetate. The addition of an anti-solvent decreases the solubility of the product, leading to precipitation. For difficult-to-crystallize compounds, seeding with a small crystal of the pure substance can initiate the crystallization process. patsnap.com The resulting solid is then collected by filtration, washed with the anti-solvent to remove soluble impurities, and dried under vacuum.

Membrane-Based Separation for Large-Scale Synthesis

For large-scale industrial synthesis, membrane-based separation technologies offer an efficient and energy-saving alternative to traditional methods for certain purification steps. jiuwumembrane.com Nanofiltration membranes can be used to separate amino acids and peptides based on size and charge. osti.gov This technique could be applied in the workup of this compound to remove inorganic salts generated during the reaction or pH adjustment steps. It can also be used to concentrate the product solution prior to the final crystallization step, reducing the volume of solvent that needs to be removed by evaporation. researchgate.net While not a method for achieving final high purity or chiral separation, membrane filtration is a valuable tool for initial purification and concentration in a large-scale manufacturing context. jiuwumembrane.com

Stereochemical Control and Analysis in N Boc 2,3 Dichloro D Tyrosine Synthesis

The Significance of D-Chirality at the Alpha-Carbon

The biological activity of amino acids and their derivatives is intrinsically linked to their chirality. In the case of N-Boc-2,3-dichloro-D-tyrosine, maintaining the D-configuration at the alpha-carbon is paramount. This specific stereoisomer is often crucial for its intended biological or chemical function, as even minor amounts of the corresponding L-enantiomer can lead to significantly different or even undesirable effects. Therefore, synthetic methodologies must be designed to selectively produce the D-enantiomer with high fidelity.

Leveraging D-Tyrosine: The Chiral Pool Approach

A common and efficient strategy for synthesizing this compound involves a chiral pool approach, which utilizes readily available and enantiomerically pure starting materials. D-tyrosine serves as an ideal precursor in this context. researchgate.net By starting with D-tyrosine, the inherent chirality at the alpha-carbon is already established, simplifying the synthetic process as it eliminates the need for a separate and often complex asymmetric induction step. The subsequent chemical transformations, including the dichlorination of the aromatic ring and the protection of the amino group with a tert-butyloxycarbonyl (Boc) group, are carried out under conditions that preserve the stereochemical integrity of the alpha-carbon.

Crafting Chirality: Asymmetric Synthetic Strategies

In cases where a chiral pool approach is not feasible or desired, asymmetric synthetic strategies are employed to create the D-amino acid derivative from achiral or racemic precursors. These methods introduce chirality in a controlled manner.

The Guiding Hand of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the synthesis of D-amino acid derivatives, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, for instance. This auxiliary then sterically hinders one face of the molecule, forcing an incoming electrophile (such as a halogenating agent) to attack from the less hindered face, thereby establishing the desired stereocenter. wikipedia.orgsigmaaldrich.com After the key stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse. A variety of chiral auxiliaries, such as those derived from Evans oxazolidinones or camphor, have been successfully employed in asymmetric synthesis.

The Precision of Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

In the context of synthesizing this compound, asymmetric catalysis can be applied to key bond-forming reactions. For instance, the development of catalysts for asymmetric carbon-carbon bond formation allows for the construction of the amino acid backbone with a defined stereochemistry. More recently, significant advancements have been made in asymmetric carbon-halogen bond formation. colab.ws Chiral catalysts, often featuring transition metals or employing organocatalysis principles like halogen bonding, can facilitate the enantioselective addition of chlorine atoms to the tyrosine precursor, directly establishing the desired stereochemistry. nih.govresearchgate.net

Table 1: Comparison of Asymmetric Synthetic Strategies

| Strategy | Description | Advantages | Disadvantages |

| Chiral Pool | Utilizes a readily available enantiopure starting material (e.g., D-tyrosine). researchgate.net | Stereochemistry is pre-defined; often fewer synthetic steps. | Dependent on the availability of the chiral starting material. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.org | High levels of stereocontrol are achievable; the auxiliary can often be recycled. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of enantiopure product. | High efficiency and atom economy; catalytic in nature. | Catalyst development can be challenging and expensive. |

Verifying the Outcome: Enantiomeric Excess and Absolute Configuration

After the synthesis, it is crucial to determine the enantiomeric purity and confirm the absolute configuration of the this compound product.

The Power of Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times.

For the analysis of this compound, a reversed-phase HPLC method with a suitable chiral column, such as one based on macrocyclic glycopeptides, can be employed. sigmaaldrich.comsigmaaldrich.com The mobile phase composition is optimized to achieve baseline separation of the D- and L-enantiomers. sigmaaldrich.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) of the synthesized product can be accurately calculated. This provides a quantitative measure of the success of the stereoselective synthesis.

Table 2: Key Parameters in Chiral HPLC Analysis

| Parameter | Description | Importance |

| Chiral Stationary Phase (CSP) | The chiral environment that enables the separation of enantiomers. | The choice of CSP is critical for achieving resolution. |

| Mobile Phase | The solvent system that carries the analyte through the column. | Optimization of the mobile phase is necessary for good separation and peak shape. |

| Retention Time | The time it takes for an analyte to pass through the column. | Different retention times for enantiomers allow for their separation. |

| Peak Area | The area under the chromatographic peak. | Proportional to the concentration of the analyte, used to calculate enantiomeric excess. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, in a standard achiral solvent, the NMR spectra of enantiomers are identical. To overcome this limitation, chiral shift reagents (CSRs) are employed. These are typically organometallic complexes of lanthanide metals, such as europium or praseodymium, with a chiral ligand.

When a CSR is added to a solution of a chiral compound like this compound, it forms temporary diastereomeric complexes with the enantiomers. These newly formed complexes are no longer mirror images and, as a result, have different NMR spectra. The interaction with the paramagnetic lanthanide ion in the CSR causes significant changes in the chemical shifts of the protons near the binding site of the analyte molecule, an effect known as lanthanide-induced shift (LIS). The magnitude of this shift differs for each diastereomeric complex, leading to the separation of previously overlapping signals in the NMR spectrum. nih.gov

For this compound, the CSR would likely coordinate with Lewis basic sites such as the oxygen atoms of the Boc-protecting group or the carboxylic acid. This interaction would cause the signals of the D-enantiomer to shift to a different extent compared to any contaminating L-enantiomer. By integrating the areas of the separated signals, the relative concentration of each enantiomer can be determined, providing a quantitative measure of enantiomeric excess (ee). nih.gov A common chiral shift reagent used for such determinations is tris[3-(heptafluorobutyryl)-d-camphorato]europium(III) (Eu(hfc)3). researchgate.net

Interactive Data Table: Hypothetical ¹H NMR Data

The following table illustrates the expected effect of a chiral shift reagent on the ¹H NMR spectrum of a sample of this compound containing a small amount of the L-enantiomer impurity. The chemical shifts (δ) are given in parts per million (ppm).

| Proton Assignment | Without CSR (ppm) | With CSR (ppm) - D-isomer | With CSR (ppm) - L-isomer |

| α-CH | 4.50 | 5.10 | 5.15 |

| β-CH₂ | 3.10 | 3.65 | 3.72 |

| Boc-C(CH₃)₃ | 1.40 | 1.95 | 2.00 |

Note: This data is illustrative to demonstrate the principle of signal separation using a chiral shift reagent.

X-Ray Crystallography for Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique provides a precise three-dimensional map of the atomic positions within a molecule, offering conclusive proof of its configuration.

The process requires a high-quality single crystal of this compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the intensities and positions of these diffracted beams, a detailed model of the electron density throughout the crystal's unit cell can be constructed. This model is then interpreted to determine the exact spatial arrangement of every atom, including their connectivity and stereochemical relationships.

For this compound, an X-ray crystal structure would confirm the R configuration at the alpha-carbon (corresponding to the D-amino acid), the cis or trans relationship of substituents on the aromatic ring if applicable, and the conformation of the Boc-protecting group. The resulting structural data, including bond lengths, bond angles, and torsion angles, provide the ultimate validation of the compound's stereochemistry. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for such assignments in chemistry.

Interactive Data Table: Example Crystallographic Parameters

This table presents typical parameters that would be obtained from an X-ray crystallographic analysis of a compound like this compound.

| Parameter | Example Value | Description |

| Chemical Formula | C₁₄H₁₇Cl₂NO₅ | The elemental composition of the molecule. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension along the a-axis. |

| b (Å) | 12.3 | Unit cell dimension along the b-axis. |

| c (Å) | 16.1 | Unit cell dimension along the c-axis. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Note: This data is representative of a typical small-molecule crystal structure analysis and is for illustrative purposes only.

Mechanistic Investigations of Transformations Involving N Boc 2,3 Dichloro D Tyrosine

Elucidation of Reaction Mechanisms in Halogenation Processes

The introduction of two chlorine atoms onto the aromatic ring of the N-Boc-D-tyrosine precursor is a critical transformation. The mechanism of this dichlorination can proceed through different pathways, primarily electrophilic aromatic substitution, with potential contributions from radical pathways under certain conditions.

The most common pathway for halogenating aromatic rings is electrophilic aromatic substitution (EAS). masterorganicchemistry.comtotal-synthesis.com This mechanism involves the attack of the electron-rich aromatic ring on an electrophile, in this case, a source of electrophilic chlorine. The reaction proceeds in two main steps:

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophile (E+). This initial attack is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comtotal-synthesis.combyjus.com

Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This step is fast and restores the stable aromatic system. masterorganicchemistry.combyjus.com

In the context of N-Boc-D-tyrosine, the substituents on the benzene (B151609) ring play a crucial role in directing the position of the incoming chlorine atoms. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The alkyl side chain is a weak activating group, also directing ortho and para. Conversely, the N-Boc-protected aminoethyl group can have a deactivating inductive effect. The powerful directing effect of the hydroxyl group strongly favors substitution at the positions ortho to it (C3 and C5). To achieve the 2,3-dichloro substitution pattern, reaction conditions must overcome this directing influence, or an alternative strategy may be employed. Halogenation of aromatic compounds often requires a Lewis acid catalyst, such as AlCl₃ or FeCl₃, to polarize the halogen molecule (e.g., Cl₂) and generate a more potent electrophile. lkouniv.ac.inmt.com

| Substituent Group on Tyrosine Ring | Activating/Deactivating Effect | Directing Influence |

| Hydroxyl (-OH) | Strongly Activating | ortho, para |

| Alkyl (-CH₂-R) | Weakly Activating | ortho, para |

| N-Boc-aminoethyl | Weakly Deactivating (Inductive) | meta (to the point of attachment) |

This interactive table summarizes the directing effects of substituents on the tyrosine ring during electrophilic aromatic substitution.

While less common for this type of transformation, radical mechanisms can also contribute to halogenation. Protein-derived tyrosyl radicals can be formed through oxidative stress or enzymatic action. nih.govnih.gov In a synthetic context, radical reactions could be initiated by specific reagents or conditions (e.g., UV light).

A potential radical pathway would involve the following steps:

Initiation: Generation of a chlorine radical (Cl•) from a chlorine source.

Propagation: The chlorine radical could abstract the hydrogen atom from the phenolic hydroxyl group of tyrosine, forming a tyrosyl radical. This phenoxyl radical is resonance-stabilized. nih.gov Alternatively, the chlorine radical could add to the aromatic ring.

Termination: The tyrosyl radical could then react with a chlorine molecule (Cl₂) or another chlorine radical to form the chlorinated product. nih.gov

The formation of tyrosyl radicals and their subsequent reactions are complex. nih.gov These radicals can also couple with other radical species, such as lipid peroxyl radicals, leading to different types of adducts. nih.gov In the synthesis of N-Boc-2,3-dichloro-D-tyrosine, conditions are typically chosen to favor the electrophilic pathway to ensure regioselectivity.

Mechanistic Insights into Boc-Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in peptide chemistry. nbinno.commasterorganicchemistry.com Its application and removal are characterized by well-understood mechanisms.

The Boc group is typically installed on the primary amine of D-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. masterorganicchemistry.comjk-sci.com The mechanism is a nucleophilic acyl substitution. jk-sci.com

The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. masterorganicchemistry.comtotal-synthesis.com This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group. jk-sci.com This leaving group is unstable and decomposes into carbon dioxide (CO₂) and tert-butoxide. jk-sci.comtotal-synthesis.com The tert-butoxide is a strong enough base to deprotonate the now-positively charged amine, yielding the final N-Boc protected tyrosine and tert-butanol. While the reaction can proceed without an external base, a non-nucleophilic base like triethylamine (B128534) (TEA) is often added to neutralize the protonated amine, driving the reaction to completion. total-synthesis.com

| Step | Description | Key Intermediates |

| 1. Nucleophilic Attack | The amine nitrogen attacks a carbonyl carbon of Boc₂O. | Tetrahedral Intermediate |

| 2. Elimination | The tetrahedral intermediate collapses, expelling a tert-butyl carbonate group. | Protonated Carbamate (B1207046) |

| 3. Decomposition | The leaving group breaks down into CO₂ and tert-butoxide. | Carbon Dioxide, tert-butoxide |

| 4. Deprotonation | The tert-butoxide removes the proton from the nitrogen. | N-Boc-D-tyrosine |

This interactive table outlines the key steps in the Boc-protection mechanism.

The key advantage of the Boc group is its stability in basic and nucleophilic conditions, yet its easy removal under acidic conditions. total-synthesis.comorganic-chemistry.org Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for deprotection. jk-sci.comchemistrysteps.com

The mechanism involves the following steps:

Protonation: The acid first protonates the carbonyl oxygen of the carbamate. This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond. chemistrysteps.com

Cleavage: The bond between the oxygen and the tert-butyl group cleaves to form a stable tert-butyl carbocation and an unstable intermediate called carbamic acid. masterorganicchemistry.comchemistrysteps.com The formation of the stable tertiary carbocation is the thermodynamic driving force for this step.

Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas. jk-sci.comchemistrysteps.com

The tert-butyl cation generated can be scavenged by nucleophiles in the reaction mixture to prevent side reactions. researchgate.net The rate of this deprotection can exhibit a second-order dependence on the acid concentration. researchgate.net

Understanding Catalytic Cycles in Cross-Coupling Reactions

The chlorine atoms on this compound serve as handles for further functionalization via transition metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig reactions. researchgate.netresearchgate.netgla.ac.uk These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The general catalytic cycle, typically involving a palladium catalyst, consists of three fundamental steps:

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl halide (this compound), inserting itself into the carbon-chlorine bond. This oxidizes the palladium from the Pd(0) to the Pd(II) state, forming an organopalladium(II) complex.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium(II) complex. researchgate.net This step, facilitated by a base in the Suzuki reaction, results in a new diorganopalladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. tezu.ernet.in

Palladium-Catalyzed Reaction Mechanisms4.3.2. Role of Ligands in Directing Selectivity4.4. Kinetic Studies and Reaction Rate Determination4.5. Computational Chemistry Approaches to Reaction Pathways4.5.1. Density Functional Theory (DFT) Calculations for Transition States4.5.2. Molecular Dynamics Simulations for Conformational Analysis

It appears that detailed mechanistic studies on transformations involving this compound have not been a focus of published research to date. While general principles of palladium-catalyzed reactions, ligand effects, kinetic analysis, and computational chemistry are well-established for other compounds, their specific application to this compound is not documented in accessible scientific literature.

Applications of N Boc 2,3 Dichloro D Tyrosine in Advanced Synthetic Chemistry

Integration into Peptide and Peptidometic Synthesis

The incorporation of N-Boc-2,3-dichloro-D-tyrosine into peptide chains is a strategic approach to developing peptidomimetics with enhanced stability, conformational rigidity, and potentially novel biological activities. The Boc group provides temporary protection of the alpha-amino group, which is a cornerstone of stepwise peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

Solid-Phase Peptide Synthesis (SPPS) is a highly efficient method for assembling peptide chains, and the Boc/Bzl protection strategy is a well-established approach. peptide.com this compound can be readily integrated into this workflow. The synthesis occurs on an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. peptide.com

The general cycle for incorporating an amino acid like this compound using the Boc-SPPS methodology involves several key steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comdu.ac.in This exposes a free amine group for the next coupling reaction.

Neutralization: Following acidic deprotection, the resulting ammonium (B1175870) salt is neutralized to the free amine. This is commonly achieved by washing the resin with a tertiary base, such as diisopropylethylamine (DIEA). peptide.com

Coupling: The carboxyl group of the incoming this compound is activated to facilitate peptide bond formation. The activated amino acid is then added to the resin, where it couples with the free amine of the growing peptide chain.

Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts before initiating the next cycle.

This iterative process is repeated until the desired peptide sequence is fully assembled.

Boc-SPPS Cycle for Incorporation of this compound

| Step | Description | Common Reagents |

|---|---|---|

| Resin Swelling | The solid support (resin) is swollen in an appropriate solvent to allow access to reactive sites. | Dichloromethane (DCM) or Dimethylformamide (DMF) |

| Boc Deprotection | Removal of the temporary N-terminal Boc protecting group from the resin-bound peptide. | 50% Trifluoroacetic Acid (TFA) in DCM |

| Washing & Neutralization | Removal of acid and neutralization of the resulting ammonium salt to the free amine. | DCM, Isopropanol (IPA), Diisopropylethylamine (DIEA) |

| Coupling | Activation of the incoming this compound and its coupling to the N-terminus of the peptide chain. | DIC/HOBt, HBTU, PyBOP |

| Washing | Removal of excess reagents and byproducts to purify the resin-bound peptide for the next cycle. | DMF, DCM |

Solution-Phase Peptide Coupling Strategies

In solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS), peptide chains are built sequentially in a homogenous solution. americanpeptidesociety.org This method relies on efficient coupling reagents to activate the carboxyl group of an N-protected amino acid, such as this compound, allowing it to react with the amino group of another amino acid or peptide ester. americanpeptidesociety.org

A variety of coupling reagents are available, often categorized as carbodiimides, phosphonium (B103445) salts, or aminium/uronium salts. merckmillipore.comuniurb.it

Carbodiimide-Based Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used. They activate the carboxylic acid to form an O-acylisourea intermediate, which is reactive towards amines. americanpeptidesociety.org To minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.orgpeptide.com These additives form active esters that couple efficiently and suppress side reactions. americanpeptidesociety.org

Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to fast coupling reactions with minimal epimerization. merckmillipore.comuniurb.it These are often preferred for sterically hindered or difficult couplings. merckmillipore.com

The choice of coupling reagent is critical for achieving high yields and purity in the final peptide product. americanpeptidesociety.org

Common Coupling Reagents for Solution-Phase Synthesis

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective and efficient; often used with additives like HOBt to prevent racemization. americanpeptidesociety.orgpeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly reactive and effective for difficult couplings, including N-methyl amino acids. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Fast reaction times and low rates of racemization; HATU is particularly effective. merckmillipore.compeptide.com |

Influence of D-Tyrosine Stereochemistry on Peptide Conformation

The incorporation of D-amino acids, such as 2,3-dichloro-D-tyrosine, into a peptide sequence composed of L-amino acids has a profound impact on its secondary structure. rsc.orgnih.gov While a peptide made entirely of D-amino acids would be the mirror image of its L-counterpart and adopt a similar but inverted conformation, mixing L- and D-amino acids within the same chain disrupts the typical hydrogen bonding patterns that stabilize structures like α-helices and β-sheets. rsc.orgnih.gov

Research has shown that:

Disruption of Secondary Structures: Introducing a D-amino acid, particularly in the middle of a sequence, can disrupt or break an α-helix. nih.govresearchgate.net It can also hamper the formation of stable β-sheet structures, sometimes leading to a more disordered random coil organization. rsc.orgnih.gov

Induction of Turns: The steric constraints imposed by a D-amino acid can promote the formation of specific secondary structures like β-turns and β-hairpins, which might not be favored in the homochiral L-peptide sequence. nih.gov

Enhanced Stability: A key advantage of incorporating D-amino acids is the increased resistance of the resulting peptide to enzymatic degradation. nih.gov Proteases, which are chiral enzymes, are typically specific for L-amino acid sequences, making peptides containing D-residues significantly more stable in biological environments. nih.gov

This ability to modulate conformation and enhance stability makes D-amino acid-containing building blocks like this compound powerful tools for designing therapeutic peptides and peptidomimetics. researchgate.net

Role as a Chiral Building Block for Complex Molecule Synthesis

Beyond linear peptides, this compound serves as a valuable chiral starting material for the synthesis of more elaborate molecular architectures, leveraging its unnatural stereochemistry and halogenated aromatic ring.

Scaffold for Non-Ribosomal Peptide Synthetase (NRPS) Analogues

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs). nih.gov A hallmark of NRPs is the frequent incorporation of non-proteinogenic amino acids, which contributes to their vast structural diversity and potent biological activities. nih.govnih.gov

This compound is a synthetic non-proteinogenic amino acid that allows chemists to mimic and expand upon the structural motifs found in nature. nih.govnih.gov By using this building block, researchers can create synthetic analogues of naturally occurring NRPs. These analogues can be used to:

Probe Biological Function: By replacing a natural amino acid with the dichlorinated D-tyrosine derivative, scientists can study structure-activity relationships and identify key residues for biological function.

Enhance Potency and Stability: The introduction of the unnatural residue can lead to improved pharmacokinetic properties, such as increased resistance to metabolic degradation. nih.gov

Generate Novel Bioactivity: The unique electronic and steric properties of the 2,3-dichloro-D-tyrosine residue can lead to novel interactions with biological targets, potentially resulting in new therapeutic agents.

Precursor for Macrocyclic Compounds

Macrocyclic peptides are conformationally constrained molecules that often exhibit high binding affinity, selectivity, and improved stability compared to their linear counterparts. nih.gov The synthesis of these structures typically involves the initial assembly of a linear peptide precursor, followed by an intramolecular cyclization step. researchgate.net

This compound can be incorporated into a linear peptide chain using the SPPS or solution-phase methods described previously. uci.edu Once the linear precursor is synthesized and purified, it can be cyclized. For example, after cleaving the protected peptide from the resin support (in the case of SPPS), a head-to-tail macrocycle can be formed by creating an amide bond between the N-terminal amine and the C-terminal carboxylic acid. uci.edu

The 2,3-dichloro-D-tyrosine residue becomes an integral part of the macrocyclic ring, where its stereochemistry and substituted phenyl side chain can enforce a specific three-dimensional conformation, which is crucial for its interaction with biological targets. nih.gov The development of methods to synthesize macrocycles from linear precursors containing unnatural amino acids is a key strategy for discovering new peptide-based drugs. nih.govnih.gov

Use in Natural Product Total Synthesis

The strategic incorporation of halogen atoms, particularly chlorine, into complex molecular architectures is a recurring theme in the total synthesis of marine natural products. This compound and its derivatives serve as crucial building blocks in these endeavors, most notably in the synthesis of the diazonamde family of cytotoxic agents. The diazonamides, isolated from the marine ascidian Diazona angulata, are characterized by a highly complex structure that includes a constrained macrocyclic core and several halogenated residues. nih.gov

In the total synthesis of diazonamide A, for instance, synthetic strategies have been developed to introduce the dichlorinated tyrosine unit at a late stage. princeton.edu While not always starting directly with pre-functionalized this compound, the methods employed highlight the importance of controlling the regioselectivity of chlorination on the tyrosine ring. Researchers have often utilized a protected tyrosine derivative and introduced the chlorine atoms using electrophilic chlorinating agents like N-chlorosuccinimide (NCS). princeton.edu The synthesis often involves the construction of the core macrocyclic framework first, followed by selective halogenation of the activated aromatic rings of the tyrosine and indole (B1671886) moieties. nih.govprinceton.edu

For example, a common route involves the synthesis of a complex intermediate containing a protected tyrosine residue. This intermediate is then subjected to chlorination conditions. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the amine is critical as it modulates the reactivity of the amino acid during the coupling and halogenation steps. The synthesis of diazonamide A is a testament to the chemical challenges posed by such natural products, requiring a lengthy sequence of steps, often more than 20, to achieve the final complex structure. nih.govprinceton.edu The development of methods to efficiently create the dichlorinated tyrosine moiety is a key aspect of these synthetic campaigns.

Development of Novel Chemical Scaffolds and Chemical Libraries

The unique structural and electronic properties of this compound make it a valuable starting material for the development of novel chemical scaffolds and the generation of diverse chemical libraries for drug discovery and chemical biology.

Design of Tyrosine-Based Macrocycles

Tyrosine and its derivatives are frequently incorporated into macrocyclic peptides due to their conformational rigidity and the synthetic handles provided by the phenolic side chain. nih.gov The introduction of chlorine atoms onto the aromatic ring, as in this compound, offers a powerful tool for modulating the properties of these macrocycles. The electron-withdrawing nature of the chlorine atoms can influence the pKa of the phenolic hydroxyl group and alter the conformation of the macrocycle through steric and electronic effects.

The synthesis of such macrocycles typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods where this compound is incorporated as one of the amino acid building blocks. youtube.com After assembly of the linear peptide precursor, macrolactamization is performed to form the cyclic structure. The presence of the dichlorinated tyrosine can impact the efficiency of the cyclization and the conformational preference of the final macrocycle. These halogenated macrocycles are of interest for their potential to exhibit enhanced binding affinity and selectivity for biological targets, as the halogen atoms can participate in specific halogen bonding interactions.

Synthesis of Diversified Halogenated Amino Acid Libraries

The creation of chemical libraries containing a variety of halogenated amino acids is a key strategy in medicinal chemistry for exploring chemical space and identifying novel bioactive compounds. researchgate.net this compound can be a central component in the generation of such libraries. Starting from this compound, further chemical modifications can be made to the carboxylic acid, the amine, or the phenolic hydroxyl group to create a diverse set of molecules.

Moreover, various synthetic methods are available for the halogenation of tyrosine, allowing for the creation of a library of tyrosine derivatives with different halogenation patterns (mono-, di-, or tri-halogenated) and different halogens (fluorine, chlorine, bromine, iodine). researchgate.netnih.gov These methods can include electrophilic halogenation on the free amino acid or its protected derivatives. Microwave-assisted synthesis has been shown to be an efficient method for producing halogenated tyrosine derivatives. researchgate.net The resulting library of halogenated amino acids can then be used in peptide synthesis or as scaffolds for further chemical elaboration, providing a rich source of compounds for screening against various biological targets.

Table 1: Examples of Halogenated Tyrosine Derivatives for Chemical Libraries

| Compound Name | Halogenation Pattern | Potential Application |

| 3-Chloro-L-tyrosine | Monochloro | Building block for peptides and peptidomimetics |

| 3,5-Dichloro-L-tyrosine | Dichloro | Precursor for more complex molecules |

| 3-Bromo-L-tyrosine | Monobromo | Probe for studying protein structure and function |

| 3,5-Dibromo-L-tyrosine | Dibromo | Component of bioactive peptides |

| 3-Iodo-L-tyrosine | Monoiodo | Used in radiolabeling and as a synthetic intermediate |

| 3,5-Diiodo-L-tyrosine | Diiodo | Precursor for thyroid hormones and other biological molecules |

Strategic Utility in Fragment-Based Synthesis Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. drugdiscoverychemistry.comnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent, drug-like molecules. drugdiscoverychemistry.com

This compound and similar halogenated amino acids possess several characteristics that make them valuable in FBDD. The dichlorinated phenyl ring can be considered a "fragment" that can be screened for binding to a target protein. The presence of halogen atoms can significantly enhance binding affinity through halogen bonding, a non-covalent interaction between the halogen and an electron-rich atom (e.g., oxygen or nitrogen) in the protein's binding pocket.

Once a fragment containing a dichlorinated phenyl moiety is identified as a binder, this compound can be used as a starting point for the "fragment growing" or "fragment linking" phase of FBDD. The amino acid backbone provides a convenient scaffold for adding other chemical groups to improve potency and selectivity. For example, the carboxylic acid and amine groups can be used to form peptide bonds, linking the initial fragment to other fragments or extending the molecule to reach adjacent binding pockets on the protein surface. This strategic use of a pre-functionalized, halogenated building block can accelerate the hit-to-lead optimization process in FBDD. nih.govfrontiersin.org

Future Research Directions and Synthetic Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current multi-step syntheses of N-Boc-2,3-dichloro-D-tyrosine often rely on classical methods that may involve hazardous reagents, stoichiometric protecting groups, and extensive purification, presenting challenges for efficiency and sustainability. Future efforts will likely focus on greener and more atom-economical approaches.

The application of green chemistry principles offers a promising avenue for improving the synthesis of this compound. Research in this area could focus on minimizing waste, reducing energy consumption, and utilizing less hazardous substances. A key step is the N-tert-butoxycarbonylation, for which eco-friendly protocols have been developed for other amines. nih.gov These methods, which use water as a solvent and avoid catalysts, could be adapted for the dichlorinated D-tyrosine precursor. nih.govorganic-chemistry.org

Challenges include the poor aqueous solubility of the dichlorinated aromatic intermediate and the potential for side reactions under aqueous basic conditions. Research into optimized solvent systems, such as water-acetone mixtures, or the use of phase-transfer catalysts could mitigate these issues. nih.gov

Table 1: Potential Green Chemistry Approaches for N-Boc Protection

| Parameter | Conventional Method | Proposed Green Alternative | Potential Advantages |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | Water, Water-Acetone mixtures | Reduced toxicity, lower cost, improved safety. nih.gov |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP), Triethylamine (B128534) | Catalyst-free or mild inorganic base (e.g., NaHCO₃) | Avoids toxic catalysts, simplifies purification. nih.gov |

| Reagent | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent is standard, focus is on conditions. |

| Work-up | Organic extraction, column chromatography | Simple filtration, crystallization | Reduced solvent waste, lower energy consumption. |

Achieving high enantiomeric purity is critical for the biological application of chiral molecules. While classical resolution methods can be effective, they are often inefficient, with a theoretical maximum yield of 50%. Chemoenzymatic methods, particularly dynamic kinetic resolution (DKR), present a powerful alternative for synthesizing the D-enantiomer with high yield and stereoselectivity. princeton.eduresearchgate.net

This approach would involve the use of a lipase (B570770) or acylase to selectively acylate or deacylate one enantiomer of a racemic 2,3-dichlorotyrosine derivative, coupled with a racemization catalyst (chemical or enzymatic) that continuously interconverts the unwanted L-enantiomer into the D-form. The primary challenge lies in identifying or engineering an enzyme that exhibits high activity and stereoselectivity towards the sterically hindered and electronically modified 2,3-dichlorotyrosine substrate.

Table 2: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Pros | Cons |

| Classical Resolution | Separation of enantiomers via diastereomeric salt formation. | Well-established methodology. | Maximum 50% yield, requires stoichiometric resolving agent. |

| Asymmetric Synthesis | Direct synthesis of the D-enantiomer using a chiral catalyst. | Potentially high yield and enantioselectivity. | Requires development of a specific catalyst for the substrate. |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic resolution and in-situ racemization. researchgate.net | Theoretical yield up to 100%, high enantioselectivity. | Requires compatible enzyme and racemization catalyst; enzyme may not tolerate substrate. princeton.edu |

Exploration of Novel Reactivities and Derivatizations

The this compound scaffold contains multiple sites for further chemical modification, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

The phenyl ring presents opportunities for further substitution at the C4, C5, and C6 positions. Modern C-H functionalization techniques, such as transition-metal-catalyzed borylation or arylation, could be employed to introduce new substituents. nih.govacs.org For instance, iridium-catalyzed borylation could install a boronic ester, which can then participate in Suzuki cross-coupling reactions to introduce a wide range of aryl or heteroaryl groups. nih.gov The directing effects of the existing substituents (hydroxyl, alkyl chain, and chlorine atoms) will pose a significant challenge in achieving regioselectivity, requiring careful optimization of catalysts, ligands, and reaction conditions.

The carboxyl and phenolic hydroxyl groups are readily accessible for derivatization. Standard peptide chemistry can be used to convert the carboxylic acid into various amides, esters, or reduce it to an alcohol, which can significantly alter the molecule's polarity, charge, and hydrogen bonding capacity. nih.gov The phenolic hydroxyl group can be converted to ethers or esters to probe the importance of this functionality for biological activity or to attach reporter groups like fluorophores. nih.gov These modifications are crucial for developing probes for biological systems or for fine-tuning the pharmacokinetic properties of potential drug candidates.

Scalability and Industrial Production Considerations

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges. Key considerations include the cost and availability of starting materials, process safety, and the development of robust, scalable purification methods.

The multi-step nature of the synthesis requires high yields at each stage to be economically viable. The chlorination of tyrosine, in particular, must be highly regioselective to avoid the formation of difficult-to-separate isomers. The stereochemical resolution step is a critical bottleneck; developing a scalable DKR process or an efficient asymmetric synthesis would be a major breakthrough. preprints.org

Purification by column chromatography is generally not feasible for large-scale production. Therefore, developing procedures where the final product and key intermediates can be isolated and purified by crystallization is essential. A patent for the industrial production of the parent compound, Boc-L-tyrosine, highlights the importance of process controls, such as pH and batch-wise addition of reagents, to achieve high yield and purity, which would be equally critical for its dichlorinated analogue. google.com

Process Intensification for Large-Scale Synthesis

Transitioning the synthesis of complex molecules like this compound from laboratory-scale batches to large-scale industrial production is a considerable challenge. Process intensification, an approach that aims to make manufacturing processes smaller, safer, and more efficient, offers promising solutions. Key areas of investigation include the adoption of continuous flow chemistry, which can provide superior control over reaction parameters such as temperature, pressure, and stoichiometry. This level of control is crucial for managing the regioselectivity of the dichlorination step and minimizing the formation of impurities.

Furthermore, the integration of Process Analytical Technology (PAT) could enable real-time monitoring and control of critical process parameters, ensuring consistent product quality and yield. Advanced reactor designs, such as microreactors or packed-bed reactors, could also enhance mass and heat transfer, leading to higher reaction rates and improved safety profiles, particularly for potentially energetic or hazardous reactions. researchgate.net The development of robust, scalable purification methods, moving beyond traditional batch chromatography, will also be essential for efficient large-scale production. researchgate.net

Cost-Benefit Analysis of Synthetic Methodologies

The economic viability of any pharmaceutical intermediate is a critical determinant of its widespread use. A thorough cost-benefit analysis of different synthetic routes to this compound is necessary. This analysis must extend beyond simple yield comparisons to encompass a range of factors.

Table 1: Comparative Factors for Synthetic Methodologies

| Feature | Classical Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Capital Cost | Lower initial investment for standard reactors. | Higher initial investment for specialized equipment. |

| Operational Cost | Higher costs for energy, solvents, and waste. | Lower operational costs due to efficiency. |

| Safety | Higher risk with large volumes of reagents. | Inherently safer with smaller reaction volumes. |

| Scalability | Challenging, often requires re-optimization. | Simpler to scale by running for longer durations. |

| Process Control | Limited control over exotherms and mixing. | Precise control over temperature, pressure, time. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and potentially higher purity. |

Design of Next-Generation Chiral Tyrosine Derivatives

The structural framework of this compound serves as a template for the design of novel amino acid derivatives with potentially superior biological or chemical properties. Future design efforts will likely focus on systematically modifying the halogenation pattern and introducing additional stereochemical complexity.

Expanding the Scope of Halogenation Patterns

The specific 2,3-dichloro substitution pattern imparts unique electronic and steric properties to the tyrosine ring. A logical next step in research is to explore a wider array of halogenation patterns to fine-tune these properties. nih.govresearchgate.net This includes the synthesis of derivatives with different halogens (bromine, iodine, fluorine) or a combination thereof (e.g., 2-bromo-3-chloro-D-tyrosine). nih.gov Introducing a third halogen atom, for instance at the 5-position, could further modulate the acidity of the phenolic hydroxyl group and enhance hydrophobic or halogen-bonding interactions. nih.gov

Systematic synthesis and evaluation of a library of these analogues would provide valuable structure-activity relationship (SAR) data, guiding the development of peptides or small molecules with optimized target binding affinity, selectivity, or metabolic stability. nih.govnih.gov The development of regioselective halogenation methods will be a critical synthetic challenge in achieving this goal. researchgate.net

Incorporating Additional Stereocenters

Introducing additional stereocenters into the tyrosine scaffold can provide access to novel three-dimensional chemical space, enabling more precise conformational control of peptides and peptidomimetics. A key area of exploration is the modification of the amino acid side chain. For example, the asymmetric synthesis of β-substituted derivatives, such as β-hydroxy or β-methyl variants of this compound, would create diastereomers with distinct conformational preferences.

These modifications could be achieved through methods like stereoselective aldol (B89426) additions to a suitable precursor or by using chiral auxiliaries to direct alkylation. researchgate.net The resulting diastereomeric amino acids could be used to create specific peptide turns or to probe the stereochemical requirements of protein binding pockets more effectively than is possible with a single chiral center at the α-carbon. nih.gov This expansion of stereochemical diversity is a powerful strategy for developing next-generation therapeutic peptides and probes. researchgate.netnih.gov

Conclusion

Summary of Current Research Landscape

The current body of scientific literature explicitly detailing the synthesis, properties, and applications of N-Boc-2,3-dichloro-D-tyrosine is sparse. It is primarily available through chemical supplier catalogs, which provide basic physicochemical data. This suggests that the compound is likely utilized as a niche building block in multi-step synthetic pathways where its specific stereochemistry and substitution pattern are critical.

General methodologies for the chlorination of tyrosine and its derivatives are well-established and often involve electrophilic aromatic substitution reactions. It is plausible that the synthesis of this compound would proceed through the protection of D-tyrosine with a Boc group, followed by a controlled dichlorination step. However, specific, optimized protocols for the regioselective dichlorination at the 2 and 3 positions of the N-Boc-D-tyrosine scaffold are not widely reported in peer-reviewed journals. The presence of the directing Boc-aminoethyl group and the phenolic hydroxyl group would influence the regioselectivity of the chlorination, making the synthesis a non-trivial challenge.

Prospective Impact on Organic Synthesis and Materials Science

Despite the limited current research, the structural attributes of this compound offer intriguing possibilities for future applications.

In organic synthesis , this compound could serve as a valuable precursor for the synthesis of complex peptides and peptidomimetics. The presence of chlorine atoms can significantly alter the electronic and steric properties of the tyrosine side chain, potentially influencing the biological activity and conformational preferences of the resulting peptides. The D-configuration of the amino acid is known to impart resistance to enzymatic degradation, a desirable property for therapeutic peptides. Furthermore, the chlorine atoms can act as handles for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents to create novel molecular scaffolds.

In the realm of materials science , halogenated aromatic compounds are known to exhibit unique properties, including altered hydrophobicity, increased thermal stability, and modified electronic characteristics. The incorporation of this compound into polymers or other materials could lead to the development of advanced materials with tailored properties. For instance, polymers containing this dichlorinated tyrosine unit might exhibit enhanced flame retardancy or different optical and electronic properties compared to their non-halogenated counterparts. The Boc protecting group could be removed post-polymerization to expose the amine functionality for further modifications, such as grafting other molecules or cross-linking the polymer chains.

While the current understanding of this compound is in its nascent stages, its unique structural features warrant further investigation. Future research focused on developing efficient synthetic routes and exploring its incorporation into peptides and polymers is necessary to unlock its full potential in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Boc-2,3-dichloro-D-tyrosine, and what reagents are critical for protecting group stability?

- Methodology : The compound is synthesized via selective halogenation of D-tyrosine followed by Boc protection. Key steps include:

- Chlorination at the 2- and 3-positions of the aromatic ring using Cl2 or N-chlorosuccinimide (NCS) under controlled pH.

- Boc protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in a polar aprotic solvent (e.g., THF) with a base like DMAP .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Critical Reagents : Boc2O for amino protection; dichlorinating agents must avoid over-halogenation.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify aromatic chloro-substitution patterns and Boc-group integrity.

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]<sup>+</sup> (e.g., C14H16Cl2NO4, expected m/z ~356.03) .

Q. How is this compound utilized in peptide synthesis, and what coupling agents are optimal?

- Methodology : The compound serves as a protected tyrosine derivative in solid-phase peptide synthesis (SPPS).

- Coupling Agents : BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HATU in DMF, with i-Pr2NEt as a base, ensures efficient amide bond formation without racemization .

- Deprotection : Trifluoroacetic acid (TFA) selectively removes the Boc group while retaining chloro-substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis across different protocols?

- Methodology :

- Parameter Screening : Compare reaction conditions (e.g., solvent polarity, temperature, stoichiometry of chlorinating agents). For example, NCS in acetic acid vs. Cl2 gas in DCM may alter regioselectivity.

- Kinetic Analysis : Use in-situ FTIR or LC-MS to monitor intermediate formation and optimize reaction time .

- Contradiction Source : Variability often arises from incomplete halogenation or Boc-deprotection during workup.

Q. What strategies mitigate side reactions (e.g., over-chlorination or Boc-group cleavage) during large-scale synthesis?

- Methodology :

- Temperature Control : Maintain chlorination at 0–5°C to limit radical side reactions.

- Protecting Group Alternatives : For acid-sensitive applications, consider Fmoc protection (base-labile) instead of Boc.

- Scalable Purification : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for cost efficiency .

Q. How does the dichloro-substitution pattern influence the compound’s utility in enzyme inhibition studies or protein binding assays?

- Methodology :

- Enzyme Kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to tyrosine kinase targets. The 2,3-dichloro group may sterically hinder active-site access, reducing Kd compared to unsubstituted analogs.

- Structural Studies : X-ray crystallography of enzyme-cofactor complexes can reveal halogen bonding interactions with catalytic residues .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reaction pathways?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.